5-O-Ethylcleroindicin D

Structural Elucidation Chemotaxonomy Natural Product Chemistry

5-O-Ethylcleroindicin D is a perhydrobenzofuran-derivative natural product classified within the clerodane diterpenoid family, with the molecular formula C10H16O4 and a molecular weight of 200.23 g/mol. The compound was first isolated from the aerial parts of the medicinal plant Clerodendrum bungei and is structurally characterized by a specific (3aS,4S,7aS)-4-ethoxy substitution on a hexahydro-1-benzofuran-6-one core.

Molecular Formula C10H16O4
Molecular Weight 200.234
CAS No. 488138-32-5
Cat. No. B593587
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-O-Ethylcleroindicin D
CAS488138-32-5
Molecular FormulaC10H16O4
Molecular Weight200.234
Structural Identifiers
SMILESCCOC1CC(=O)CC2C1(CCO2)O
InChIInChI=1S/C10H16O4/c1-2-13-8-5-7(11)6-9-10(8,12)3-4-14-9/h8-9,12H,2-6H2,1H3/t8-,9-,10-/m0/s1
InChIKeyZAEAITRXNOLOMQ-GUBZILKMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOil

5-O-Ethylcleroindicin D (CAS 488138-32-5): Structural Identity & Baseline for Research Procurement


5-O-Ethylcleroindicin D is a perhydrobenzofuran-derivative natural product classified within the clerodane diterpenoid family, with the molecular formula C10H16O4 and a molecular weight of 200.23 g/mol . The compound was first isolated from the aerial parts of the medicinal plant Clerodendrum bungei and is structurally characterized by a specific (3aS,4S,7aS)-4-ethoxy substitution on a hexahydro-1-benzofuran-6-one core [1]. Its primary relevance to scientific procurement is as a structurally authenticated reference standard for phytochemical fingerprinting, chemotaxonomic studies, and as a scaffold for semi-synthetic derivatization, rather than an extensively bioassayed lead compound.

Why 5-O-Ethylcleroindicin D Cannot Be Substituted by Generic Cleroindicins in Research


Indiscriminate substitution of 5-O-Ethylcleroindicin D with other cleroindicins (e.g., Cleroindicin D, Cleroindicin F) is scientifically invalid due to fundamental structural divergence. The defining 5-O-ethyl ether group in the target compound [1] replaces a hydroxyl moiety found in Cleroindicin D [2]. This single modification substantially alters the hydrogen-bond donor/acceptor profile and lipophilicity, which are critical determinants of membrane permeability, target binding, and metabolic stability. Using a generic cleroindicin would introduce an uncontrolled variable, undermining experimental reproducibility in pharmacological studies and invalidating analytical methods reliant on specific retention times or spectral fingerprints.

Quantitative Differentiation Evidence for Procuring 5-O-Ethylcleroindicin D


Structural Authentication: 5-O-Ethyl Ether vs. Hydroxyl in Cleroindicin D

The primary structural differentiation of 5-O-Ethylcleroindicin D from its parent compound, Cleroindicin D, is the substitution at the C-5 position. The target compound possesses an ethoxy group (-OCH2CH3), while Cleroindicin D has a hydroxyl group (-OH) . This is confirmed by the IUPAC name and spectral data from the original isolation paper, where the structure was elucidated by NMR and chemical evidence [1].

Structural Elucidation Chemotaxonomy Natural Product Chemistry

Source Organism Specificity: A Chemotaxonomic Marker for Clerodendrum bungei

5-O-Ethylcleroindicin D has been isolated and identified exclusively from Clerodendrum bungei [1]. In contrast, other common cleroindicins (C-F) were first reported from Clerodendrum indicum [2], and Cleroindicin D has also been found in Dolichandrone serrulata [3]. This species-specific occurrence profile provides a unique chemotaxonomic fingerprint.

Botanical Authentication Chemotaxonomy Quality Control

Predicted Physicochemical Differentiation: Enhanced Lipophilicity vs. Cleroindicin D

The replacement of a hydroxyl group with an ethoxy group in 5-O-Ethylcleroindicin D increases the compound's predicted lipophilicity compared to Cleroindicin D. While experimental LogP data is not publicly available, this structural modification is a well-established driver of membrane permeability. The calculated difference in topological polar surface area (TPSA) and the number of hydrogen bond donors corroborate this physicochemical shift .

Physicochemical Properties Drug-likeness ADME Prediction

Validated Research and Industrial Application Scenarios for 5-O-Ethylcleroindicin D


Phytochemical Reference Standard for Clerodendrum bungei Authentication

Procure 5-O-Ethylcleroindicin D as a species-specific HPLC or LC-MS reference standard for the botanical authentication and quality control of Clerodendrum bungei raw materials and extracts. Its unique occurrence profile, as established in the original isolation study, makes it an ideal chemotaxonomic marker that is absent in related species like C. indicum or Dolichandrone serrulata [1].

Scaffold for Semi-Synthetic Derivative Libraries

Use the compound as a starting scaffold for medicinal chemistry campaigns. The 5-O-ethyl group provides a distinct lipophilic handle relative to the more common hydroxylated cleroindicins. This allows for the synthesis of derivative libraries where the impact of this specific modification on target binding or cellular activity can be systematically probed, capitalizing on the predicted physicochemical advantages .

Analytical Method Development and Validation

Employ the compound as a critical system suitability standard during the development and validation of analytical methods (e.g., UPLC-UV, LC-MS) for complex natural product mixtures. Its unique retention time and mass spectrum, distinct from other co-occurring cleroindicins, ensure method specificity and accuracy, preventing misidentification during routine analysis [1].

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